

2-Methoxy-6-(trifluoromethyl)aniline molecular weight

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Compound of Interest

Compound Name:	2-Methoxy-6-(trifluoromethyl)aniline
Cat. No.:	B181450

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An In-depth Technical Guide: **2-Methoxy-6-(trifluoromethyl)aniline**

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **2-Methoxy-6-(trifluoromethyl)aniline**, a fluorinated aromatic amine of significant interest in modern chemical research. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document details the compound's core properties, provides an exemplary synthesis protocol with mechanistic insights, explores its diverse applications, and outlines rigorous safety and handling procedures. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively and safely utilize this versatile chemical building block.

Introduction: The Strategic Value of Fluorination

2-Methoxy-6-(trifluoromethyl)aniline (CAS No. 133863-87-3) is a specialized organic compound that serves as a critical intermediate in the synthesis of complex molecules.^{[1][2]} Its value is intrinsically linked to the presence and specific placement of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on the aniline ring.

The trifluoromethyl group is a cornerstone of modern drug design for several key reasons:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the in-vivo half-life of a drug candidate.[3]
- **Lipophilicity:** The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
- **Binding Affinity:** The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups and influence non-covalent binding interactions (such as dipole-dipole or hydrogen bonding) with biological targets, potentially increasing potency and selectivity.[4]

The strategic ortho-positioning of the methoxy and trifluoromethyl groups relative to the amine creates a unique electronic and steric environment, making **2-Methoxy-6-(trifluoromethyl)aniline** a valuable precursor for developing novel pharmaceuticals, next-generation pesticides, and high-performance polymers.[5][6]

Physicochemical and Structural Data

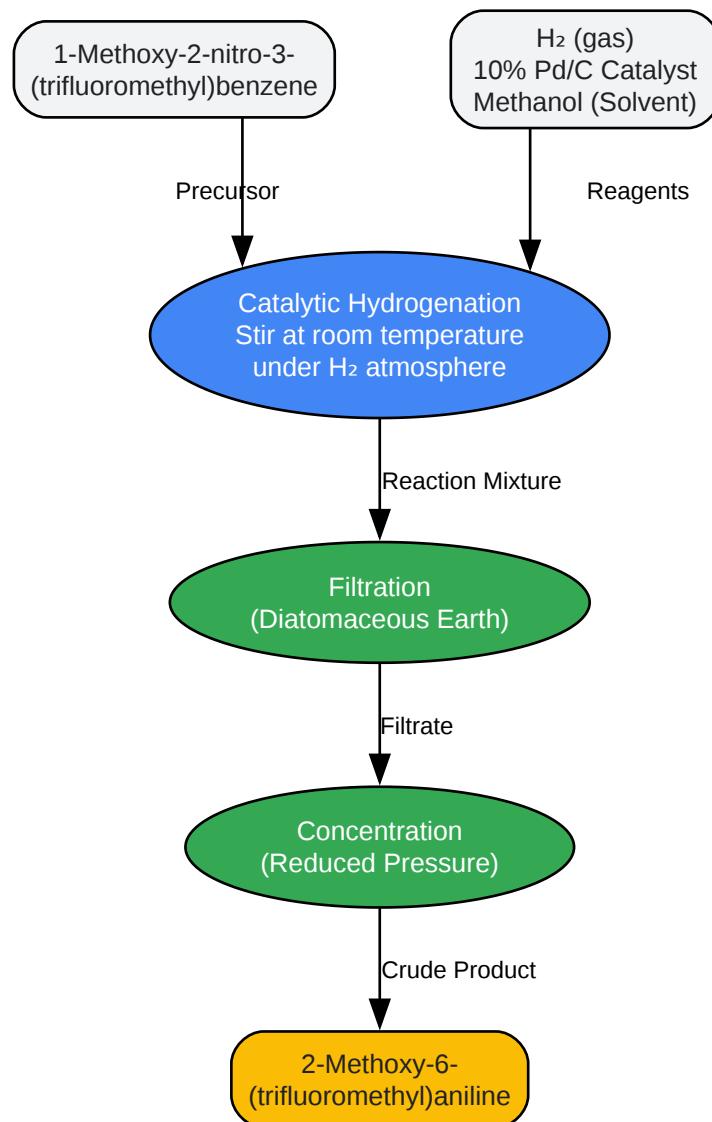
A clear understanding of a compound's fundamental properties is paramount for its effective use in research and synthesis. The key data for **2-Methoxy-6-(trifluoromethyl)aniline** are summarized below.

Property	Value	Source(s)
Molecular Weight	191.15 g/mol	[1] [2]
Molecular Formula	C ₈ H ₈ F ₃ NO	[1] [2]
CAS Number	133863-87-3	[1] [2]
Appearance	Liquid	[1]
Purity	Typically ≥95%	[1]
InChI Key	GSJOHUUGUAFHKG-UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=C(C=CC=C1N)C(F)(F)	N/A

Synthesis Pathway: An Exemplary Protocol

While numerous specific synthetic routes exist, a common and reliable strategy for preparing substituted anilines involves the catalytic reduction of a corresponding nitro-aromatic compound. The following protocol, adapted from established methodologies for a closely related isomer, illustrates a representative workflow for this transformation.[\[7\]](#)[\[8\]](#)

Diagram: Synthesis Workflow



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Caption: A representative workflow for the synthesis of **2-Methoxy-6-(trifluoromethyl)aniline**.

Step-by-Step Experimental Protocol

- Reactor Setup: A solution of the starting material, 1-methoxy-2-nitro-3-(trifluoromethyl)benzene, is prepared in a suitable solvent such as methanol within a reaction vessel equipped for hydrogenation.
- Catalyst Introduction: A catalytic amount (typically 5-10% by weight) of 10% Palladium on activated carbon (Pd/C) is carefully added to the solution.

- Causality: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups to amines. Its solid form simplifies removal from the reaction mixture post-reaction.
- Hydrogenation: The reaction vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then placed under a positive pressure of hydrogen gas (typically via a balloon or a pressurized reactor). The mixture is stirred vigorously at room temperature.
- Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take several hours to overnight.
- Catalyst Removal: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of diatomaceous earth (e.g., Celite®) to remove the solid Pd/C catalyst.^[7]
- Trustworthiness: This step is self-validating. A clear, particle-free filtrate indicates successful removal of the heterogeneous catalyst, which is crucial for preventing contamination of the final product.
- Product Isolation: The filtrate is concentrated under reduced pressure to remove the solvent (methanol). The resulting residue is the crude product, **2-Methoxy-6-(trifluoromethyl)aniline**.
- Purification (Optional): If necessary, the crude product can be further purified using techniques like column chromatography or distillation to achieve the desired level of purity.

Key Applications in Research and Development

The unique structure of **2-Methoxy-6-(trifluoromethyl)aniline** makes it a valuable building block across multiple scientific disciplines.

- Pharmaceutical Synthesis: This compound is a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).^[6] Its structure can be incorporated into scaffolds designed to target a wide range of biological pathways, with applications in areas like neurological disorders.^[6] The trifluoromethyl group is a common feature in many FDA-approved drugs, highlighting the importance of precursors like this one.^[9]

- Agrochemical Development: In agriculture, it serves as a precursor for advanced herbicides and pesticides.[5][6] The enhanced metabolic stability and lipophilicity conferred by the -CF₃ group can lead to crop protection agents with greater efficacy and better environmental persistence profiles.[6]
- Materials Science: The compound is utilized in the formulation of advanced polymers and coatings.[5][6] Incorporation of this fluorinated moiety can enhance material properties such as thermal stability, chemical resistance, and hydrophobicity.[6]
- Fluorinated Compounds Research: It is a fundamental reagent for academic and industrial research focused on creating and studying novel fluorinated molecules, contributing to a deeper understanding of fluorine's role in chemistry and biology.[6]

Safety, Handling, and Storage

Due to its potential hazards, strict adherence to safety protocols is mandatory when working with **2-Methoxy-6-(trifluoromethyl)aniline**.

GHS Hazard Information

Hazard Class	Statement Code	Description	Source(s)
Acute Toxicity	H302+H312	Harmful if swallowed or in contact with skin.	[10]
Acute Toxicity (Inhalation)	H331	Toxic if inhaled.	[10][11]
Skin Corrosion/Irritation	H315	Causes skin irritation.	[10][11]
Eye Damage/Irritation	H319	Causes serious eye irritation.	[10][11]
Specific Target Organ Toxicity	H335	May cause respiratory irritation.	[10]

Laboratory Handling Protocol

- Engineering Controls: All handling of **2-Methoxy-6-(trifluoromethyl)aniline** must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12][13]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13]
 - Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[10][13]
 - Body Protection: Wear a lab coat and, if handling larger quantities, a chemical-resistant apron or suit.[10]
- Handling Procedures:
 - Avoid all contact with skin, eyes, and clothing.[10]
 - Do not eat, drink, or smoke in the work area.
 - Wash hands thoroughly after handling, before breaks, and at the end of the workday.[10]
- Spill Response:
 - Evacuate personnel from the immediate area.
 - Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[11]
 - Prevent the spill from entering drains or waterways.[11][12]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
 - Some suppliers recommend storage under an inert atmosphere.[8][14]
 - Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methoxy-6-(trifluoromethyl)aniline stands out as a highly valuable and versatile chemical intermediate. Its molecular architecture, defined by the strategic placement of electron-donating and strongly electron-withdrawing/lipophilic groups, provides a powerful tool for chemists. By enabling the synthesis of molecules with enhanced metabolic stability, bioavailability, and binding affinity, it continues to be a key contributor to innovation in drug discovery, advanced agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and safety protocols is essential for harnessing its full potential in a research and development setting.

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